![molecular formula C25H27NO6 B14464520 4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid CAS No. 70045-15-7](/img/structure/B14464520.png)
4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid is a complex organic compound that features a benzene ring substituted with a benzyl group, a phenylethyl group, and an aminoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactionsThe aminoethyl chain is then attached via nucleophilic substitution, and the final product is purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as aluminum chloride in Friedel-Crafts alkylation and phase-transfer catalysts in nucleophilic substitution can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines and alcohols .
Aplicaciones Científicas De Investigación
4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amino group.
Phenylethylamine: Contains a phenylethyl group attached to an amino group.
Dopamine: A neurotransmitter with a similar benzene ring structure and hydroxyl groups
Uniqueness
4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol is unique due to its combination of benzyl, phenylethyl, and aminoethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
70045-15-7 |
|---|---|
Fórmula molecular |
C25H27NO6 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid |
InChI |
InChI=1S/C23H25NO2.C2H2O4/c25-22-12-11-20(17-23(22)26)14-16-24(18-21-9-5-2-6-10-21)15-13-19-7-3-1-4-8-19;3-1(4)2(5)6/h1-12,17,25-26H,13-16,18H2;(H,3,4)(H,5,6) |
Clave InChI |
KRYJEGUHUKHIAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN(CCC2=CC(=C(C=C2)O)O)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


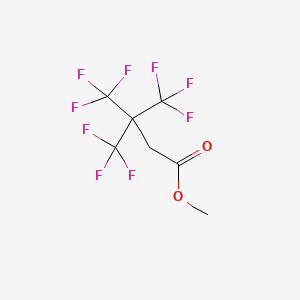
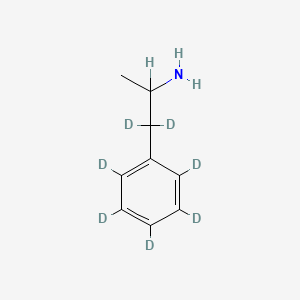

![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)
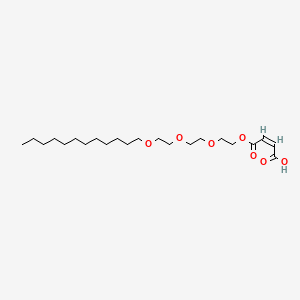

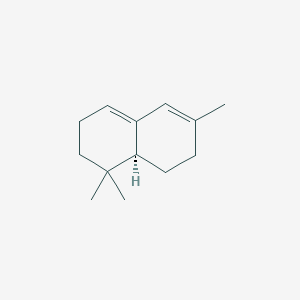
![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)

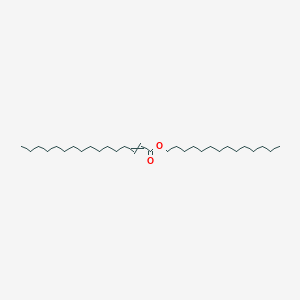
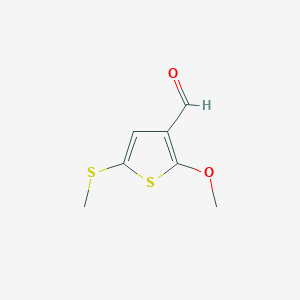

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)
